![molecular formula C20H34GeO B12568861 2-[(Tributylgermyl)methyl]benzaldehyde CAS No. 185522-54-7](/img/structure/B12568861.png)
2-[(Tributylgermyl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tributylgermyl)methyl]benzaldehyde is an organogermanium compound with the molecular formula C20H34GeO This compound features a benzaldehyde moiety substituted with a tributylgermylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylgermyl)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tributylgermylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tributylgermyl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylgermyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[(Tributylgermyl)methyl]benzoic acid.
Reduction: 2-[(Tributylgermyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to the unique properties of organogermanium compounds.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(Tributylgermyl)methyl]benzaldehyde is not fully understood. it is believed that the compound interacts with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and other biomolecules. The tributylgermyl group may also play a role in modulating the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzaldehyde: A simpler analog with a methyl group instead of the tributylgermyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group, offering different reactivity and applications.
2-Methoxybenzaldehyde: Features a methoxy group, used in various synthetic applications.
Uniqueness
2-[(Tributylgermyl)methyl]benzaldehyde is unique due to the presence of the tributylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in materials science and medicinal chemistry that other benzaldehyde derivatives may not be able to achieve .
Propriétés
Numéro CAS |
185522-54-7 |
|---|---|
Formule moléculaire |
C20H34GeO |
Poids moléculaire |
363.1 g/mol |
Nom IUPAC |
2-(tributylgermylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H34GeO/c1-4-7-14-21(15-8-5-2,16-9-6-3)17-19-12-10-11-13-20(19)18-22/h10-13,18H,4-9,14-17H2,1-3H3 |
Clé InChI |
FRQBBDZSOMUEHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge](CCCC)(CCCC)CC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
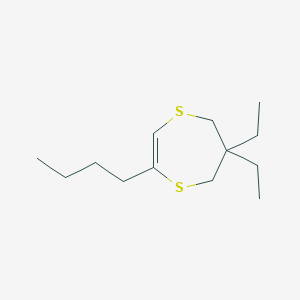
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
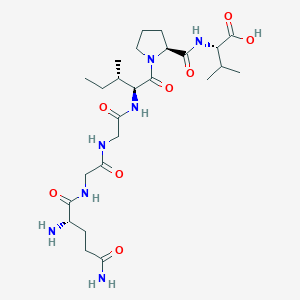
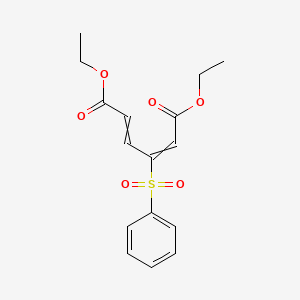
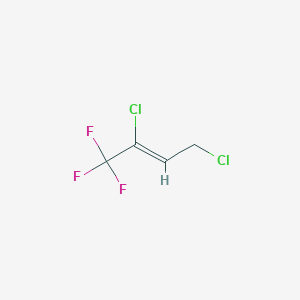
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
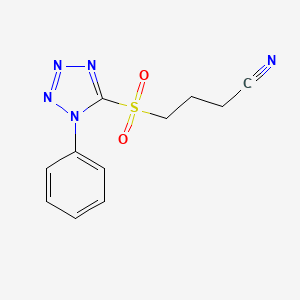
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
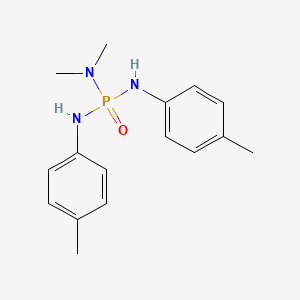
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
